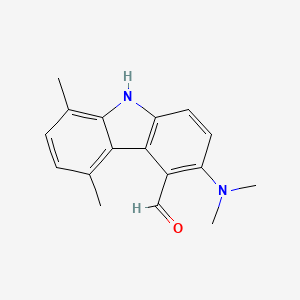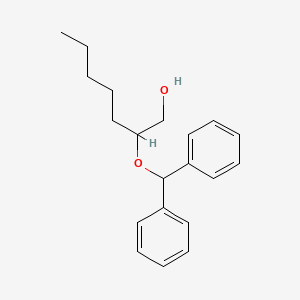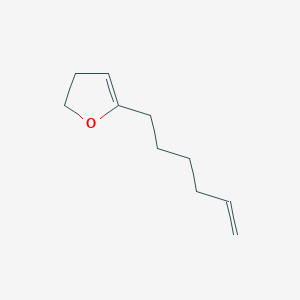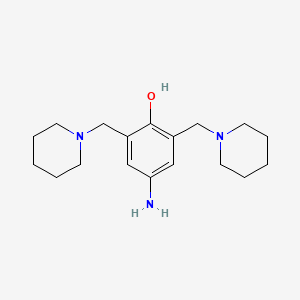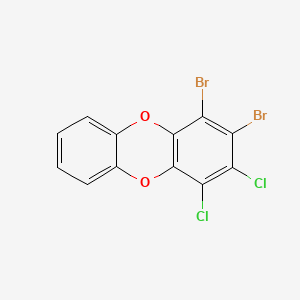
1,2-Dibromo-3,4-dichlorooxanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2-Dibromo-3,4-dichlorooxanthrene is an organic compound with the molecular formula C12H4Br2Cl2O2 It is a derivative of oxanthrene, characterized by the presence of two bromine atoms and two chlorine atoms attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dibromo-3,4-dichlorooxanthrene typically involves the bromination and chlorination of oxanthrene derivatives. The process can be carried out through electrophilic aromatic substitution reactions, where oxanthrene is treated with bromine and chlorine under controlled conditions. The reaction conditions, such as temperature, solvent, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of 1,2-Dibromo-3,4-dichl
Properties
CAS No. |
107227-74-7 |
|---|---|
Molecular Formula |
C12H4Br2Cl2O2 |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
1,2-dibromo-3,4-dichlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br2Cl2O2/c13-7-8(14)11-12(10(16)9(7)15)18-6-4-2-1-3-5(6)17-11/h1-4H |
InChI Key |
MRADPPWENVPVSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


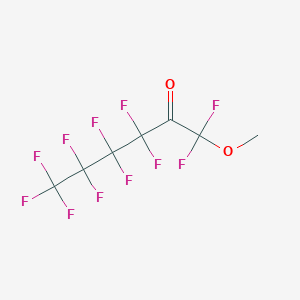
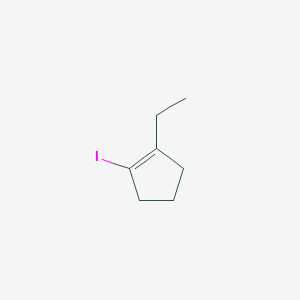
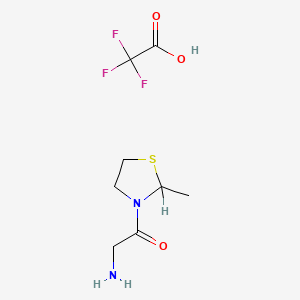
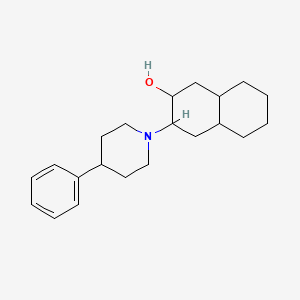
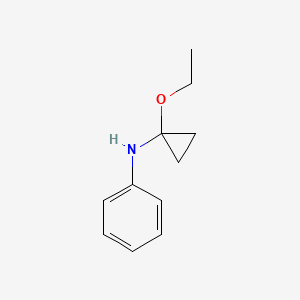
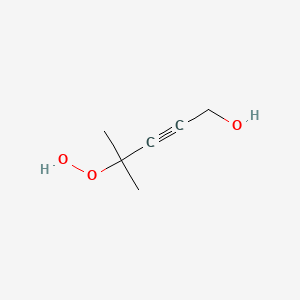
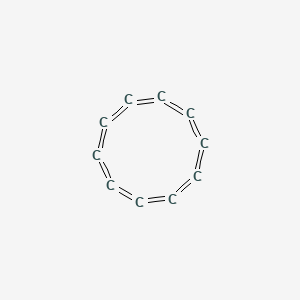

![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)
